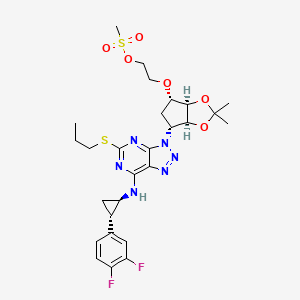
Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famotidine Acid Methyl Ester Hydrochloride is a chemical compound that serves as an impurity in the synthesis of famotidine, a histamine H2 receptor antagonist used to reduce stomach acid production. This compound is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of famotidine formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Famotidine Acid Methyl Ester Hydrochloride typically involves the esterification of famotidine with methanol in the presence of hydrochloric acid. The reaction conditions include:
Reactants: Famotidine, methanol, hydrochloric acid
Temperature: Room temperature
Catalyst: Hydrochloric acid
Reaction Time: Several hours
Industrial Production Methods: In an industrial setting, the production of Famotidine Acid Methyl Ester Hydrochloride follows similar principles but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification Steps: Including distillation and crystallization to isolate the ester
Quality Control: Analytical methods such as HPLC to ensure purity
Chemical Reactions Analysis
Types of Reactions: Famotidine Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to famotidine and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid (acidic conditions) or sodium hydroxide (basic conditions)
Oxidation: Oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as ammonia or amines
Major Products Formed:
Hydrolysis: Famotidine and methanol
Oxidation: Oxidized derivatives of the ester
Substitution: Substituted famotidine derivatives
Scientific Research Applications
Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.
Mechanism of Action
The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.
Comparison with Similar Compounds
Famotidine: The parent compound, used to treat conditions like peptic ulcers and gastroesophageal reflux disease.
Cimetidine: Another histamine H2 receptor antagonist with similar uses but different chemical structure.
Ranitidine: Previously used for similar indications but withdrawn from the market due to safety concerns.
Nizatidine: Another H2 receptor antagonist with comparable efficacy.
Uniqueness: Famotidine Acid Methyl Ester Hydrochloride is unique due to its specific role as an impurity in famotidine synthesis. Its presence and concentration are critical for quality control in pharmaceutical manufacturing, distinguishing it from other H2 receptor antagonists that are primarily active pharmaceutical ingredients.
Properties
Molecular Formula |
C9H15ClN4O2S2 |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride |
InChI |
InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H |
InChI Key |
AUXMCGYIJDXLLU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)
![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)

![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13434200.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-phenylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13434207.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)
![N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13434242.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)
